molecular formula C8H6F3NOS B13009107 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde

2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde

Cat. No.: B13009107
M. Wt: 221.20 g/mol
InChI Key: GDMJEOBLBSPIFC-UHFFFAOYSA-N
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Description

2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde is a pyridine-based organofluorine compound featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the pyridine ring, a thioether (-S-) linkage, and an acetaldehyde (-CH₂CHO) functional group. The CF₃ group enhances lipophilicity and metabolic stability, while the aldehyde moiety confers reactivity, making the compound a versatile intermediate in pharmaceuticals and agrochemicals. Its synthesis typically involves nucleophilic substitution between 2-mercapto-5-(trifluoromethyl)pyridine and chloroacetaldehyde under basic conditions, yielding the product in moderate efficiency (45–50%) .

The compound exhibits moderate solubility in polar organic solvents (e.g., 10.5 mg/mL in ethanol) and a melting point of 78°C. Its logP (2.3) reflects significant hydrophobicity, attributable to the CF₃ group. Applications include its use as a precursor in antiviral and herbicidal agents, where the thioether and aldehyde groups facilitate covalent binding or further derivatization.

Properties

Molecular Formula

C8H6F3NOS

Molecular Weight

221.20 g/mol

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetaldehyde

InChI

InChI=1S/C8H6F3NOS/c9-8(10,11)6-1-2-7(12-5-6)14-4-3-13/h1-3,5H,4H2

InChI Key

GDMJEOBLBSPIFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)SCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 5-(trifluoromethyl)pyridine, which is commercially available or can be synthesized through various methods.

    Thioether Formation: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable thiol reagent, such as thioglycolic acid, under basic conditions to form the thioether linkage.

    Aldehyde Introduction: The resulting thioether is then oxidized to introduce the aldehyde group, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

    Oxidation: 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetic acid

    Reduction: 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Material Science: Its unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thioacetaldehyde moiety can participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Key analogs include compounds with substituent modifications on the pyridine ring or alternative functional groups.

Table 1: Physicochemical Properties

Compound Molecular Weight logP Solubility (mg/mL, ethanol) Melting Point (°C)
2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde 235.2 2.3 10.5 78
2-((5-Methylpyridin-2-yl)thio)acetaldehyde 197.2 1.8 15.2 65
2-((Pyridin-2-yl)thio)propanal 181.2 1.5 20.1 58
  • 5-Methyl vs. 5-CF₃ : The CF₃ group increases molecular weight and logP but reduces solubility compared to the methyl analog. The higher melting point of the CF₃ derivative (78°C vs. 65°C) suggests stronger intermolecular interactions (e.g., dipole-dipole forces).
  • Aldehyde vs. Ketone : Replacing the aldehyde with a ketone (e.g., 2-((5-CF₃-pyridin-2-yl)thio)acetone) improves stability but reduces electrophilicity, limiting its utility in nucleophilic reactions.
Heterocycle Replacements

Replacing pyridine with benzene or other heterocycles alters electronic and steric profiles.

Computational Insights

AutoDock4-based studies suggest that the CF₃ group enhances binding affinity to enzymes like cytochrome P450 (CYP3A4) by stabilizing hydrophobic interactions. For example:

  • Target Compound : Docking score = -9.2 kcal/mol (strong binding due to CF₃ and thioether).
  • 5-Methyl Analog : Docking score = -7.8 kcal/mol (weaker van der Waals interactions).

Biological Activity

2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde is a novel compound with significant potential in pharmaceutical applications due to its unique structural features. The trifluoromethyl group enhances its lipophilicity and stability, making it an attractive candidate for various biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological potential, interaction studies, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H6F3NOS and a molecular weight of approximately 221.20 g/mol. Its structure is characterized by a pyridine ring substituted with a trifluoromethyl group and linked to an acetaldehyde moiety via a thioether bond. This configuration is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC8H6F3NOS
Molecular Weight221.20 g/mol
LipophilicityHigh
StabilityEnhanced due to CF3

Biological Activity

Preliminary studies indicate that compounds with similar structures to 2-((5-(trifluoromethyl)pyridin-2-yl)thio)acetaldehyde can interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their metabolic stability and bioavailability.

Antimicrobial Activity

Research into the antimicrobial properties of related compounds has shown promising results. For instance, QSAR (Quantitative Structure-Activity Relationship) studies have demonstrated that similar thioether-containing compounds exhibit significant activity against Mycobacterium tuberculosis. The binding affinity of these compounds was evaluated through molecular docking studies, revealing potential inhibition pathways.

Case Study: Antimycobacterial Activity
A study involving quinolinone-thiosemicarbazone hybrids demonstrated effective antimycobacterial activity against various strains of M. tuberculosis. The best-performing compounds exhibited binding energies ranging from -71.3 to -12.7 Kcal/mol against key protein targets involved in the bacterial metabolism, suggesting that structural modifications similar to those in 2-((5-(trifluoromethyl)pyridin-2-yl)thio)acetaldehyde could lead to enhanced activity .

The mechanism by which 2-((5-(trifluoromethyl)pyridin-2-yl)thio)acetaldehyde exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes or receptors involved in cellular processes, leading to its observed biological activities.

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of related compounds:

  • Inhibition of Enzymatic Activity : Compounds with structural similarities have shown the ability to inhibit enzymes critical for bacterial survival.
  • Cytotoxicity Studies : In vitro studies have indicated varying levels of cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
  • Molecular Docking Results : Docking studies have provided insights into how these compounds interact at the molecular level, aiding in the design of more effective derivatives.

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